methyl 2-(methylthio)thiazole-4-carboxylate methyl 2-(methylthio)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 76862-26-5
VCID: VC8293878
InChI: InChI=1S/C6H7NO2S2/c1-9-5(8)4-3-11-6(7-4)10-2/h3H,1-2H3
SMILES: COC(=O)C1=CSC(=N1)SC
Molecular Formula: C6H7NO2S2
Molecular Weight: 189.3 g/mol

methyl 2-(methylthio)thiazole-4-carboxylate

CAS No.: 76862-26-5

Cat. No.: VC8293878

Molecular Formula: C6H7NO2S2

Molecular Weight: 189.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(methylthio)thiazole-4-carboxylate - 76862-26-5

Specification

CAS No. 76862-26-5
Molecular Formula C6H7NO2S2
Molecular Weight 189.3 g/mol
IUPAC Name methyl 2-methylsulfanyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C6H7NO2S2/c1-9-5(8)4-3-11-6(7-4)10-2/h3H,1-2H3
Standard InChI Key ALFRTUZLKDJFCQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CSC(=N1)SC
Canonical SMILES COC(=O)C1=CSC(=N1)SC

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Methyl 2-(methylthio)thiazole-4-carboxylate consists of a five-membered thiazole ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-position is substituted with a methylthio (-SMe\text{-SMe}) group, while the 4-position bears a methyl carboxylate (-COOCH3\text{-COOCH}_3) moiety. X-ray crystallographic studies of analogous thiazole derivatives reveal planar ring geometries with bond lengths of 1.74 Å for C-S and 1.29 Å for C=O, consistent with delocalized π-electron systems .

Physicochemical Characteristics

Key properties include:

  • Molecular weight: 205.26 g/mol

  • Melting point: 98–102°C (predicted based on structural analogs)

  • Solubility: Moderately soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions due to the ester group .

Synthesis and Regioselective Methodologies

Base-Induced Cyclization

A catalyst-free synthesis route involves the reaction of methyl-2-oxo-2-(amino)ethanedithioates with Tosylmethyl isocyanide (TosMIC) in ethanol under basic conditions (e.g., KOH). This method yields 2-(methylthio)-N-arylthiazole-5-carboxamides with regioselectivity exceeding 85% . For example:

Methyl-2-oxo-2-(phenylamino)ethanedithioate+TosMICKOH, EtOHMethyl 2-(methylthio)thiazole-4-carboxylate derivative[3]\text{Methyl-2-oxo-2-(phenylamino)ethanedithioate} + \text{TosMIC} \xrightarrow{\text{KOH, EtOH}} \text{Methyl 2-(methylthio)thiazole-4-carboxylate derivative} \quad[3]

Reaction conditions (room temperature, 1–2 hours) and the absence of transition-metal catalysts enhance scalability for industrial applications.

Alternative Pathways

Ethyl isocyanoacetate can replace TosMIC to synthesize ethyl 5-(aryl carbamoyl)thiazole-4-carboxylates, demonstrating the flexibility of isocyanide reactants in tuning substitution patterns . Comparative studies show that ethyl derivatives exhibit improved solubility in hydrophobic media, making them preferable for certain biological assays .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives, including methyl 2-(methylthio)thiazole-4-carboxylate, inhibit bacterial growth by disrupting cell wall synthesis. In vitro testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics . The methylthio group enhances membrane permeability, while the carboxylate facilitates interactions with bacterial enzymes .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Functionalization at the 4-position carboxylate enables conjugation with bioactive moieties, as seen in prodrug designs .

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus, reducing chlorophyll synthesis by 70% at 50 ppm. Structure-activity relationship (SAR) studies highlight the critical role of the methylthio group in phytotoxicity .

Comparative Analysis with Structural Analogs

CompoundStructural FeatureKey Property Difference
Methyl 2-aminothiazole-4-carboxylateAmino group at 2-positionHigher antibacterial potency (MIC: 4 µg/mL)
Ethyl 5-(methylthio)thiazole-4-carboxylateEthyl ester at 4-positionEnhanced lipophilicity (logP: 1.8 vs. 1.2)
Methyl 2-chlorothiazole-4-carboxylateChlorine at 2-positionGreater reactivity in nucleophilic substitutions

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